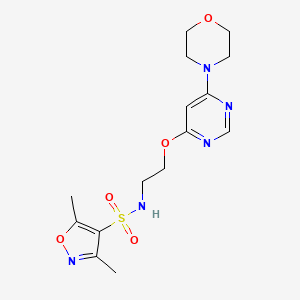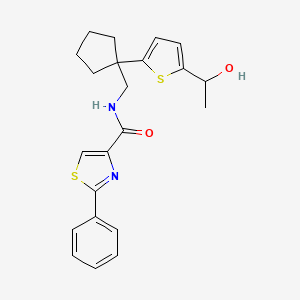
3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyrimidine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. The isoxazole ring, for example, can participate in a variety of reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole, pyrimidine, and morpholine rings could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Endothelin Receptor Antagonism
Research on compounds structurally similar to 3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide has shown their potential as endothelin receptor antagonists. For instance, Murugesan et al. (2003) discovered BMS-207940, a highly potent and orally active ET(A) selective antagonist with excellent bioavailability in rats. This compound showed enhanced potency and selectivity for the ET(A) receptor compared to its predecessors (Murugesan et al., 2003).
Structure-Metabolism Relationships
Humphreys et al. (2003) explored the structure-metabolism relationships of similar endothelin receptor antagonists. They found that small molecular changes in the structure could significantly alter the metabolic stability and disposition of these compounds (Humphreys et al., 2003).
Synthesis and Biological Screening
Several studies have focused on the synthesis and biological screening of compounds with similar structural characteristics. For example, Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which could have implications in drug design and development (Rahmouni et al., 2014).
Antibacterial Applications
The antibacterial potential of sulfonamido-based compounds has been explored. Azab et al. (2013) investigated novel heterocyclic compounds containing a sulfonamido moiety for their antibacterial properties (Azab et al., 2013).
Cardiovascular Implications
Isoxazole derivatives have been studied for their cardiovascular effects. McKenna et al. (1988) synthesized and evaluated the cardioactivity of two 4-isoxazolyldihydropyridines, which were found to be effective vasodilators in the Langendorff assay (McKenna et al., 1988).
Synthesis and Herbicidal Activities
Compounds with an isoxazole moiety, similar in structure to 3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide, have been synthesized for potential herbicidal applications. Fu-b (2014) described the synthesis of a novel compound with significant inhibitory activity against certain weed species (Fu-b, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5S/c1-11-15(12(2)25-19-11)26(21,22)18-3-6-24-14-9-13(16-10-17-14)20-4-7-23-8-5-20/h9-10,18H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCVGGINYSKDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2627480.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2627482.png)


![methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2627490.png)

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2627495.png)


![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)
![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2627500.png)